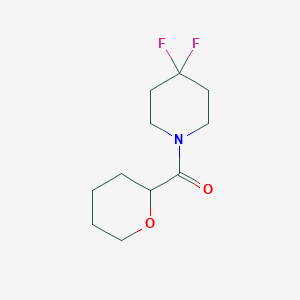

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(oxan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)4-6-14(7-5-11)10(15)9-3-1-2-8-16-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNIUMZLVFIKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with an oxane precursor.

Methanone Group Addition: The final step involves the addition of the methanone group through a carbonylation reaction using reagents like carbon monoxide and a suitable catalyst.

Industrial Production Methods: Industrial production of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Findings and Implications

Fluorination Trade-offs : Fluorination in piperidine derivatives improves metabolic stability but may reduce potency in certain contexts (e.g., HDAC inhibition) .

Substituent Effects : Bulky groups (e.g., indole-piperidine) enhance CNS targeting, while oxane or furan groups optimize solubility .

Thermal Stability : Hydrogen bonding and crystal packing significantly influence decomposition thresholds .

Biological Activity

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is a synthetic compound characterized by a unique molecular structure that includes a piperidine ring with two fluorine atoms and an oxane ring linked to a methanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential pharmacological applications.

Biological Activity

The biological activity of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been explored in several studies, focusing on its role as a potential therapeutic agent.

The compound interacts with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of fluorine atoms enhances its binding affinity, which may lead to modulation of enzyme activity and subsequent therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment, where it may inhibit tumor growth by targeting specific cellular pathways.

Research Findings

Recent studies have highlighted the biological implications of this compound:

- Inhibitory Effects on Kinesin KIF18A : Research indicates that derivatives of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone exhibit inhibitory effects on kinesin KIF18A, which is implicated in mitotic processes. Inhibition of KIF18A has shown promising anti-cancer effects in various models, including ovarian and breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and tumor growth in xenograft models .

- Pharmacological Profile : In preclinical studies, the compound has been evaluated for its pharmacokinetic properties and safety profile. It displayed favorable absorption characteristics and minimal toxicity in normal cell lines, indicating its potential for clinical applications without significant side effects .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine or oxane components can significantly influence the biological activity of the compound. This insight is crucial for the design of more potent analogs with enhanced efficacy against targeted diseases .

Comparative Analysis

To better understand the unique properties of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)methanone | Iodophenyl group instead of oxane | Moderate anti-cancer activity |

| (4,4-Difluoropiperidin-1-yl)-(piperidin-4-yl)methanone | Additional piperidine ring | Limited pharmacological potential |

| (4,4-Difluoropiperidin-1-yl)-(3-fluorophenyl)methanone | Fluorophenyl group | Enhanced binding affinity but lower efficacy |

Case Studies

Several case studies have reported on the efficacy of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone in treating specific types of cancer:

- Ovarian Cancer Model : In a study involving OVCAR-3 xenograft tumors, administration of the compound led to significant tumor regression without adverse effects on body weight or general health of the test subjects .

- Breast Cancer Cell Lines : Treatment with this compound resulted in increased apoptosis markers and decreased survival markers in sensitive breast cancer cell lines, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.